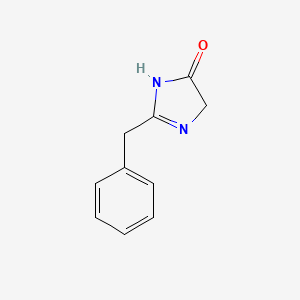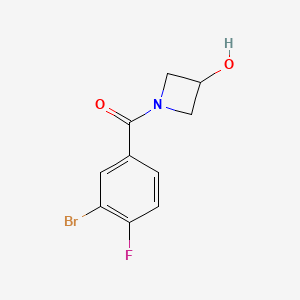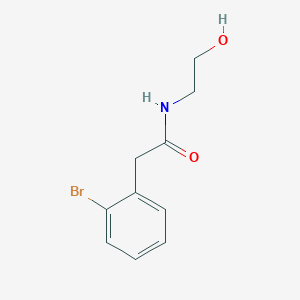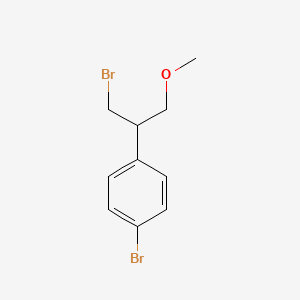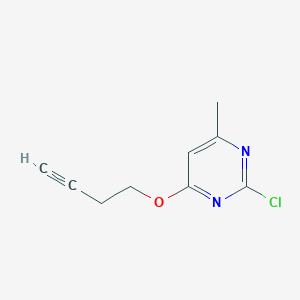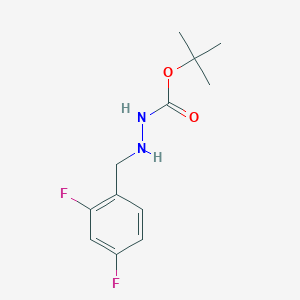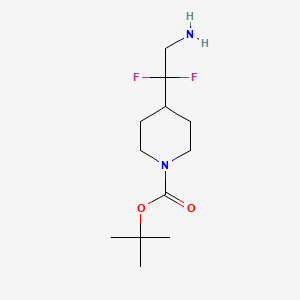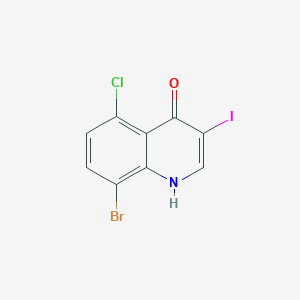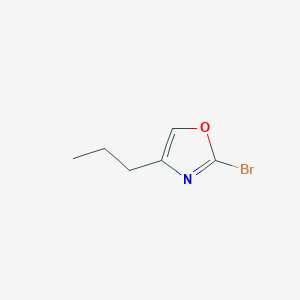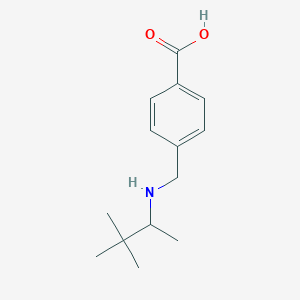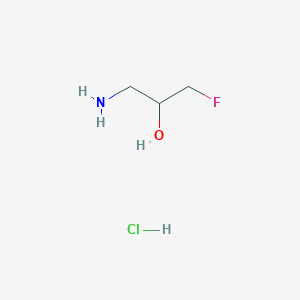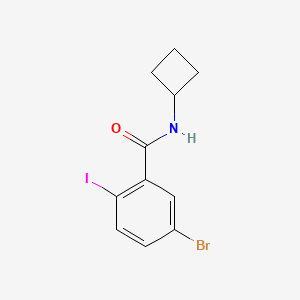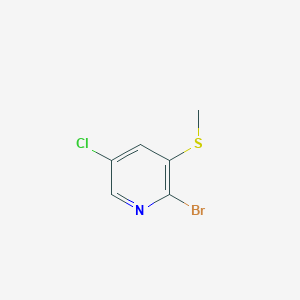
2-broMo-5-chloro-3-(Methylthio)pyridine
描述
2-Bromo-5-chloro-3-(Methylthio)pyridine is a heterocyclic organic compound with the molecular formula C6H5BrClNS. It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and a methylthio group attached to the pyridine ring. This compound is of significant interest due to its applications in various fields, including agrochemicals, pharmaceuticals, and dyestuff industries .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-3-(Methylthio)pyridine typically involves halogenation and thiolation reactions. One common method is the halogenation of 3-(Methylthio)pyridine, where bromine and chlorine are introduced to the pyridine ring under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industry standards .
化学反应分析
Types of Reactions
2-Bromo-5-chloro-3-(Methylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxide or sulfone derivatives under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Sulfoxide and sulfone derivatives.
Coupling Products: Biaryl compounds and other complex aromatic structures.
科学研究应用
2-Bromo-5-chloro-3-(Methylthio)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: It is used in the production of agrochemicals and dyestuffs, contributing to the development of new materials and products
作用机制
The mechanism of action of 2-Bromo-5-chloro-3-(Methylthio)pyridine involves its interaction with various molecular targets. The presence of halogen atoms and the methylthio group allows it to participate in multiple pathways, including:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate the activity of certain receptors, affecting cellular signaling pathways.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
相似化合物的比较
Similar Compounds
2-Bromo-5-chloropyridine: Lacks the methylthio group, making it less versatile in certain reactions.
5-Bromo-2-(methylthio)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring, leading to different chemical properties and reactivity.
Uniqueness
2-Bromo-5-chloro-3-(Methylthio)pyridine is unique due to the combination of bromine, chlorine, and methylthio groups on the pyridine ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various complex molecules .
属性
IUPAC Name |
2-bromo-5-chloro-3-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNS/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYZXEKLYMCDNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N=CC(=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


